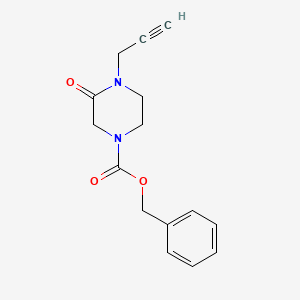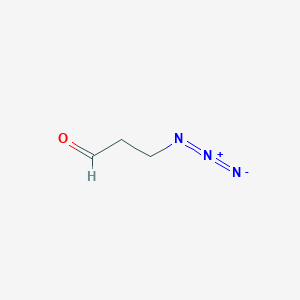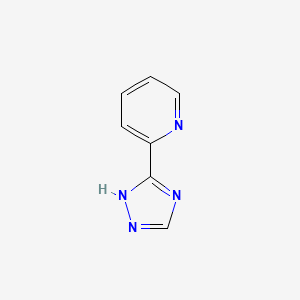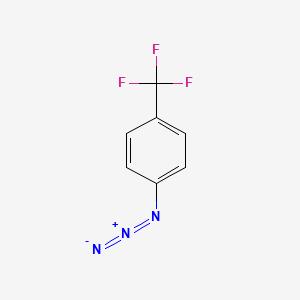
4-Brom-2-iodphenol
Übersicht
Beschreibung
4-Bromo-2-iodophenol, also known as 2-iodo-4-bromophenol, is an organic compound with the molecular formula C6H4BrIO. It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-iodophenol has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
It’s known that bromo and iodo phenols are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a wide range of biological targets, depending on the specific structure of the final product.
Mode of Action
The mode of action of 4-Bromo-2-iodophenol is largely dependent on the specific biochemical context in which it is used. As a halogenated phenol, it can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces one of the halogen atoms in the phenol, leading to the formation of a new compound .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromo-2-iodophenol would depend on the final compound that it is used to synthesize. For example, it has been used in the synthesis of furan derivatives, which have shown remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
It’s also important to note that the ADME properties can significantly change after the compound is chemically modified or incorporated into a larger molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodophenol can be synthesized through a multi-step process involving nitration, reduction, diazotization, and iodine substitution. The general synthetic route is as follows :
Nitration: p-Bromophenol is nitrated using dilute nitric acid to form 2-nitro-4-bromophenol.
Reduction: The nitro group in 2-nitro-4-bromophenol is reduced to an amino group, yielding 2-amino-4-bromophenol.
Diazotization: The amino group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Iodine Substitution: The diazonium salt undergoes substitution with iodine to produce 4-bromo-2-iodophenol.
Industrial Production Methods: Industrial production of 4-Bromo-2-iodophenol typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-iodophenol: Similar structure but with different positioning of the bromine and iodine atoms.
4-Bromo-2-chlorophenol: Contains chlorine instead of iodine.
4-Bromo-2-fluorophenol: Contains fluorine instead of iodine.
Uniqueness: 4-Bromo-2-iodophenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies where such properties are advantageous .
Eigenschaften
IUPAC Name |
4-bromo-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIULWIJWDJDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448560 | |
| Record name | 4-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207115-22-8 | |
| Record name | 4-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-bromo-2-iodophenol used in the synthesis of dehydro-δ-viniferin analogues?
A1: The study describes using 4-bromo-2-iodophenol as a starting material to construct a simplified dehydro-δ-viniferin analogue. This analogue, 5,5′-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol), demonstrated promising antimicrobial activity against S. aureus []. The presence of both bromine and iodine substituents in 4-bromo-2-iodophenol likely allows for selective chemical modifications, ultimately leading to the formation of the desired benzofuran core structure found in the final analogue.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

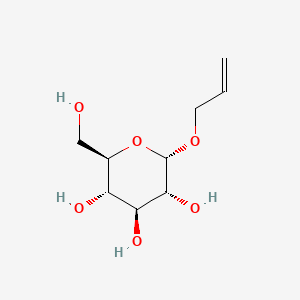
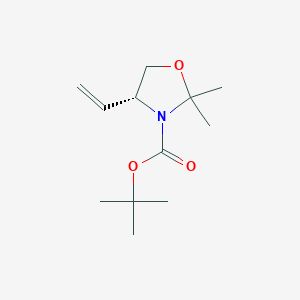
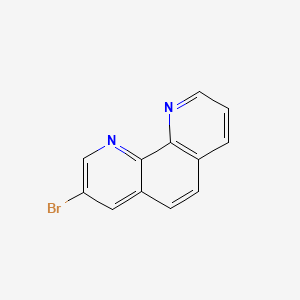
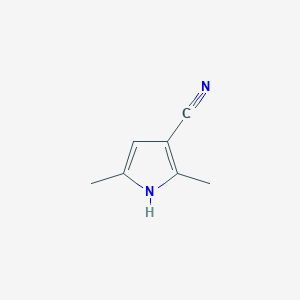

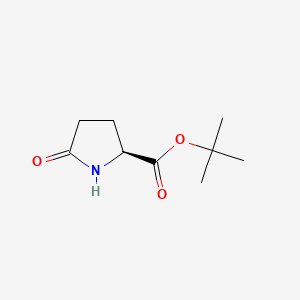
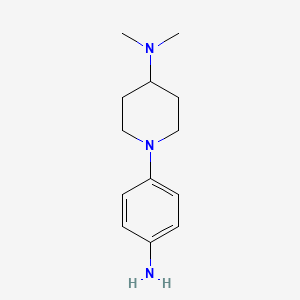
![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
